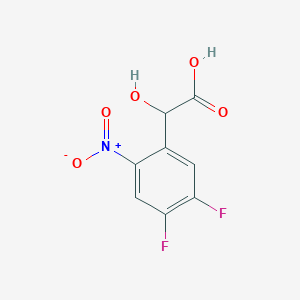
4,5-Difluoro-2-nitromandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-2-nitromandelic acid is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-2-nitromandelic acid typically involves the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow reactors to optimize the nitration process. This method enhances the efficiency and safety of the reaction by providing better control over reaction parameters such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-nitromandelic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be displaced by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium hydroxide (KOH) or triethylamine (Et3N).
Major Products Formed
Reduction: 4,5-Difluoro-2-aminomandelic acid.
Substitution: Various substituted mandelic acids depending on the nucleophile used.
Scientific Research Applications
4,5-Difluoro-2-nitromandelic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitromandelic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atoms enhance the compound’s stability and influence its interaction with biological targets by altering the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-nitrobenzoic acid: Similar structure but lacks the mandelic acid core.
4,5-Difluoro-2-aminomandelic acid: A reduction product of 4,5-Difluoro-2-nitromandelic acid.
3,4-Difluoromandelic acid: Similar but with different fluorine atom positions.
Uniqueness
This compound is unique due to the presence of both fluorine atoms and a nitro group on the mandelic acid core, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H5F2NO5 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-(4,5-difluoro-2-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H5F2NO5/c9-4-1-3(7(12)8(13)14)6(11(15)16)2-5(4)10/h1-2,7,12H,(H,13,14) |
InChI Key |
DPVWZIUJVTUTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


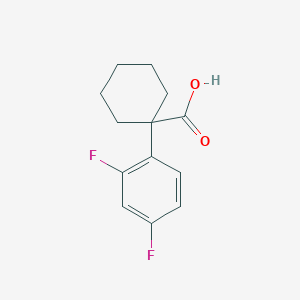
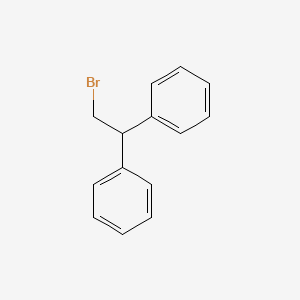
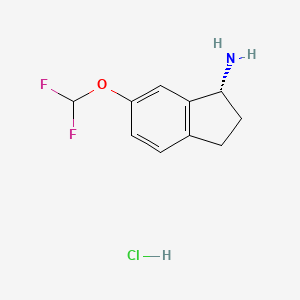
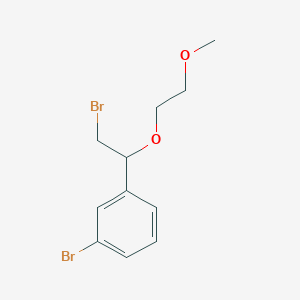
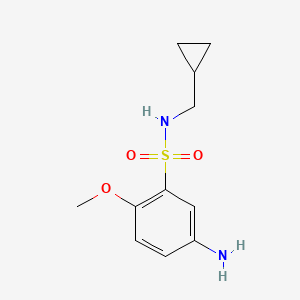
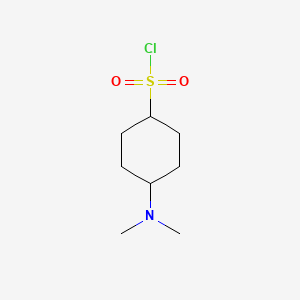
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
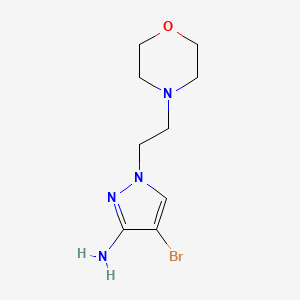
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)

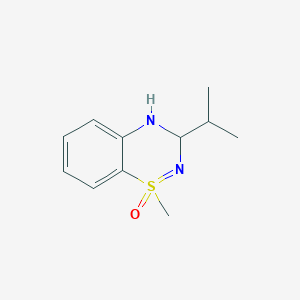
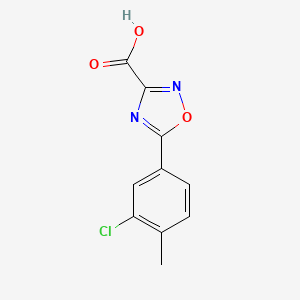
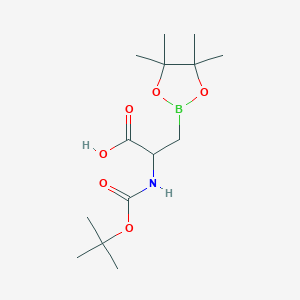
![Methyl2-amino-4-[(fluorosulfonyl)oxy]benzoate](/img/structure/B13540929.png)
